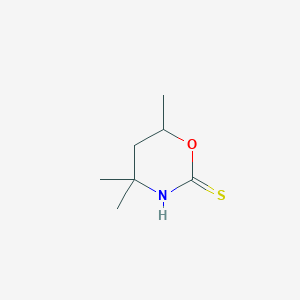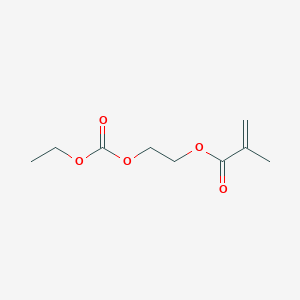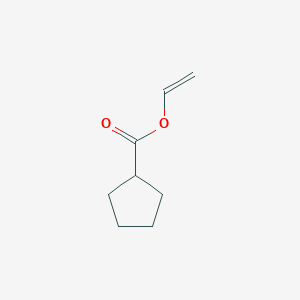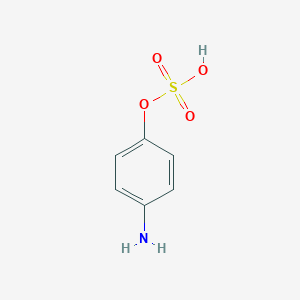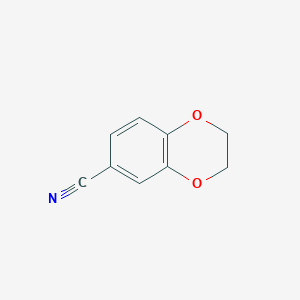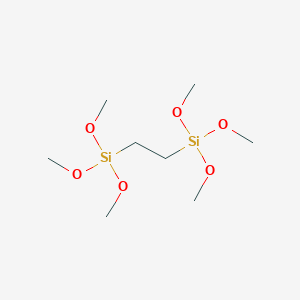
N-Picryl-p-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Picryl-p-toluidine, also known as NPT, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and chloroform. NPT is commonly used as a reagent in the synthesis of various organic compounds and as a starting material for the production of dyes and pigments.
Wirkmechanismus
N-Picryl-p-toluidine acts as a nucleophile in organic reactions, which means it donates electrons to other molecules. This property makes it useful in the synthesis of organic compounds. N-Picryl-p-toluidine also has a high electron density, which makes it a good electron donor.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of N-Picryl-p-toluidine. However, it has been reported that N-Picryl-p-toluidine may cause skin irritation and may be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Picryl-p-toluidine in lab experiments is its high purity, which ensures accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving N-Picryl-p-toluidine. One area of interest is the development of new synthetic routes for N-Picryl-p-toluidine and its derivatives. Another area of interest is the investigation of the biological properties of N-Picryl-p-toluidine and its potential use as a drug candidate. Additionally, the use of N-Picryl-p-toluidine in the development of new materials and nanotechnology is an area of ongoing research.
In conclusion, N-Picryl-p-toluidine is a useful chemical compound with various applications in scientific research. Its synthesis method, mechanism of action, and potential future directions make it an important area of study. However, its potential toxicity requires careful handling and disposal in lab experiments.
Synthesemethoden
The synthesis of N-Picryl-p-toluidine involves the reaction of p-toluidine with picric acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-Picryl-p-toluidine.
Wissenschaftliche Forschungsanwendungen
N-Picryl-p-toluidine has various applications in scientific research, including its use as a reagent in the synthesis of organic compounds such as azo dyes, triazoles, and pyrazoles. It is also used in the production of pigments and as a starting material for the synthesis of other chemicals.
Eigenschaften
CAS-Nummer |
16552-37-7 |
|---|---|
Produktname |
N-Picryl-p-toluidine |
Molekularformel |
C13H10N4O6 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI-Schlüssel |
RGVUBCNOPRVZKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
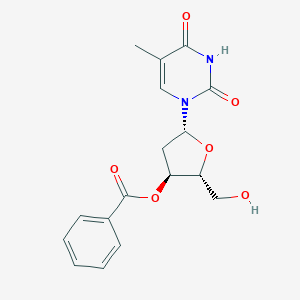
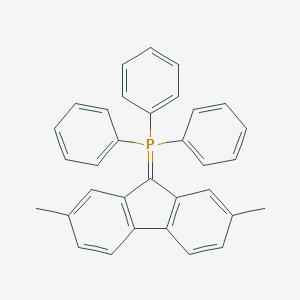
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
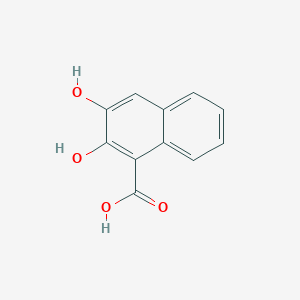
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
